![molecular formula C21H22NOP B12873303 [1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide: is a complex organic compound that features a biphenyl structure with a dimethylamino group and a phosphine oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide typically involves multiple steps. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of Phosphine Oxide Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phosphine oxide group, converting it back to a phosphine.
Substitution: The aromatic rings in the biphenyl structure can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phosphine oxide group.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Triphenylphosphine Oxide: Similar in having a phosphine oxide group but lacks the biphenyl and dimethylamino groups.
Biphenyl Derivatives: Compounds like biphenyl-4-amine or biphenyl-4-carboxylic acid share the biphenyl core but differ in functional groups.
Uniqueness:
Structural Complexity: The combination of a biphenyl core, dimethylamino group, and phosphine oxide group makes [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide unique.
Versatility: Its ability to participate in various chemical reactions and applications in multiple fields highlights its versatility compared to simpler analogs.
Propiedades
Fórmula molecular |
C21H22NOP |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[methyl-(2-phenylphenyl)phosphoryl]aniline |
InChI |
InChI=1S/C21H22NOP/c1-22(2)18-13-15-19(16-14-18)24(3,23)21-12-8-7-11-20(21)17-9-5-4-6-10-17/h4-16H,1-3H3 |
Clave InChI |
GUNGPRZIENCFJJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)P(=O)(C)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


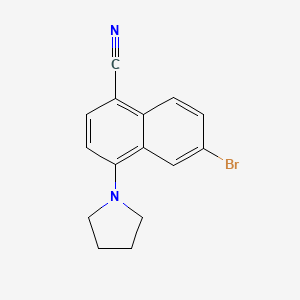
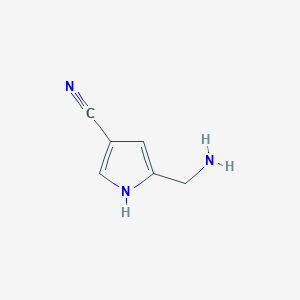

![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
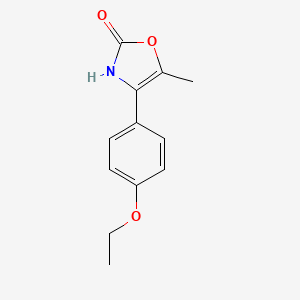

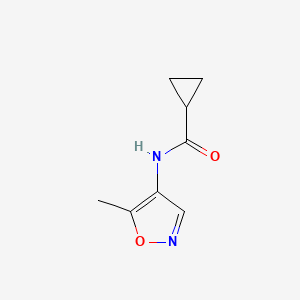
![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
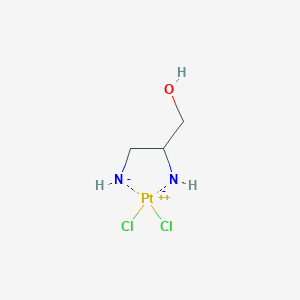
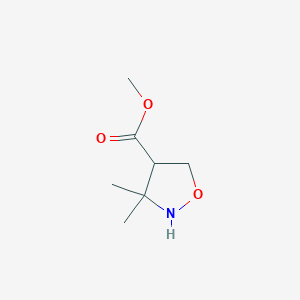

![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

